molecular formula C22H22N2O5 B2818866 5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 898456-74-1

5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B2818866
CAS No.: 898456-74-1
M. Wt: 394.427
InChI Key: BKXOEWJWKLBFJH-UHFFFAOYSA-N
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Description

This compound features a 4H-pyran-4-one core substituted at position 5 with a benzyloxy group and at position 2 with a methyl-linked piperazine moiety. The piperazine ring is further functionalized with a furan-2-carbonyl group.

Properties

IUPAC Name

2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-19-13-18(28-16-21(19)29-15-17-5-2-1-3-6-17)14-23-8-10-24(11-9-23)22(26)20-7-4-12-27-20/h1-7,12-13,16H,8-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXOEWJWKLBFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is further reacted with 5-phenylmethoxypyran-4-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce furan-2-methanol derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyranones have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The incorporation of the piperazine ring is believed to enhance the compound's ability to interact with cellular targets, potentially leading to improved efficacy against various cancer types.

Antimicrobial Properties

The antimicrobial activity of similar pyranone derivatives has been documented extensively. Research has demonstrated that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents. The furan-2-carbonyl group may play a crucial role in enhancing the antimicrobial activity by facilitating interactions with microbial cell membranes.

G Protein-Coupled Receptor Modulation

Compounds like 5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one are being explored for their potential to modulate G protein-coupled receptors (GPCRs). GPCRs are critical targets in drug discovery due to their involvement in numerous physiological processes. The structural features of this compound may allow it to act as an agonist or antagonist at specific GPCRs, leading to therapeutic applications in conditions like hypertension and heart disease.

Neuroprotective Effects

There is emerging evidence suggesting that derivatives of pyranones can exhibit neuroprotective effects. These compounds may help mitigate neuronal damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve antioxidant activity and modulation of neuroinflammatory pathways.

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of pyranone derivatives, including those structurally related to 5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one, demonstrated significant inhibition of cell viability in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Screening

In a comparative analysis of various pyranone compounds, 5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, establishing its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Structural Analogues with Pyran-4-one Cores

5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one ()

  • Core : Pyran-4-one.
  • Substituents : 2-Chlorobenzyloxy (position 5), 2-fluorophenyl-piperazine (position 2).
  • Key differences : The 2-chlorobenzyloxy group increases electron-withdrawing effects compared to the benzyloxy group in the target compound. The 2-fluorophenyl-piperazine substituent may enhance metabolic stability but reduce solubility due to higher hydrophobicity.
Compounds with Furan-2-carbonyl Piperazine Moieties

6-[4-(Furan-2-carbonyl)piperazin-1-yl]-2,3,5-trimethylpyrimidin-4(3H)-one (51) ()

  • Core : Pyrimidin-4(3H)-one.
  • Substituents : Furan-2-carbonyl-piperazine (position 6), methyl groups (positions 2, 3, 5).
  • Key differences: The pyrimidinone core lacks the pyranone’s oxygen atom, altering electronic distribution. Methyl groups improve steric stability but reduce polar surface area.

5-[4-(Furan-2-carbonyl)piperazin-1-yl]pyrazin-2(1H)-one (52) ()

  • Core : Pyrazin-2(1H)-one.
  • Substituents : Furan-2-carbonyl-piperazine (position 5).
  • Data : Yield 34.1 mg; yellow solid; mp >100°C; NMR and HRMS validated structure .
Piperazine-Containing Heterocycles with Aromatic Substituents

1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (2a) ()

  • Core : Thiazole-urea.
  • Substituents : Benzyloxy-hydrazinyl-piperazine, 3-fluorophenyl.
  • Key differences : The thiazole-urea scaffold introduces additional hydrogen-bonding sites but increases molecular weight (MW: 694.5 g/mol).
  • Data : Yield 74.9%; mp 190–192°C; ESI-MS m/z: 694.5 [M−2HCl+H]+ .

4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) ()

  • Core : Pyrazole.
  • Substituents : Trifluoromethylphenyl-piperazine.
  • Key differences : The trifluoromethyl group enhances electronegativity and metabolic resistance.
  • Data : Synthesis via coupling reaction; structural validation by NMR .
Table 1. Comparative Analysis of Structural and Physicochemical Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data
Target Compound 4H-Pyran-4-one 5-Benzyloxy, 2-(furanoyl-piperazinyl)methyl ~443.45* Not reported Not reported Not available in evidence
5-[(2-Chlorobenzyl)oxy] analog () 4H-Pyran-4-one 2-Chlorobenzyloxy, 2-fluorophenyl-piperazine 471.91 Not reported Not reported Not reported
Compound 51 () Pyrimidin-4(3H)-one 6-Furanoyl-piperazine, 2,3,5-trimethyl ~359.40* Not reported ~2.5 mg ESI-MS: [M+H]+ confirmed
Compound 52 () Pyrazin-2(1H)-one 5-Furanoyl-piperazine ~289.29* >100 34.1 mg HRMS: m/z 289.1054 [M+H]+
Compound 2a () Thiazole-urea Benzyloxy-hydrazinyl-piperazine 694.50 190–192 74.9 ESI-MS: m/z 694.5 [M−2HCl+H]+

*Calculated based on molecular formula.

Research Findings and Implications
  • Synthetic Challenges : Piperazine coupling reactions (e.g., ) often require reflux conditions and catalysts like Et₃N, with yields varying widely (2.5 mg to 78.4%) depending on steric and electronic factors .
  • Biological Relevance: Furanoyl-piperazine derivatives (e.g., ) exhibit GPCR antagonism, suggesting the target compound may modulate similar pathways .
  • Stability : Benzyloxy groups () are prone to oxidative cleavage, whereas chlorobenzyl or trifluoromethyl groups () enhance stability .

Biological Activity

5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one, also known by its CAS Number 1021222-32-1, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

  • Molecular Formula: C23H23N3O5
  • Molecular Weight: 421.4 g/mol
  • Structure: The compound features a pyran ring substituted with a benzyloxy group and a piperazine moiety linked to a furan-2-carbonyl group.

Antimicrobial Properties

Research indicates that compounds in the 4H-pyran class exhibit significant antimicrobial activity. For instance, derivatives similar to 5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one have demonstrated efficacy against various bacterial strains, including Mycobacterium bovis (BCG) and other pathogens. A study evaluating a series of 4H-pyrans found that many showed promising results against both bacterial and fungal infections, suggesting that this compound may share similar properties .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. A study focused on the design and synthesis of novel 6-substituted derivatives of 5-benzyloxy-4H-pyran indicated that these compounds could inhibit Src kinases, which are implicated in cancer progression. The inhibition of these kinases is a critical area of research for developing new cancer therapies .

Antioxidant Activity

Antioxidant properties are another area where 4H-pyrans have shown promise. Compounds with similar structures have been evaluated for their ability to scavenge free radicals, which is vital for preventing oxidative stress-related diseases. The introduction of specific functional groups has been shown to enhance these antioxidant activities .

Case Studies

  • Antimicrobial Evaluation : A series of 4H-pyran derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain substitutions significantly increased activity against these pathogens, highlighting the importance of structural modifications in enhancing biological efficacy .
  • Cancer Research : In a targeted study, derivatives of 5-benzyloxy-4H-pyran were synthesized to evaluate their inhibitory effects on Src kinase activity. The results suggested that these compounds could serve as lead candidates for further development in cancer therapy .
  • Antioxidant Testing : The antioxidant capacity was assessed using standard assays (DPPH and ABTS). Certain derivatives exhibited strong scavenging activity, indicating potential applications in formulations aimed at reducing oxidative damage .

Summary Table of Biological Activities

Activity Description Reference
AntimicrobialEffective against Mycobacterium bovis and other pathogens
AnticancerInhibits Src kinases linked to cancer progression
AntioxidantScavenges free radicals; potential for oxidative stress prevention

Q & A

Q. What are the key synthetic routes for 5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

  • Step 1 : Construction of the pyran-4-one core via cyclization of diketones or keto-esters under acidic conditions.
  • Step 2 : Introduction of the benzyloxy group at the 5-position using benzyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Functionalization of the piperazine moiety via nucleophilic substitution or amide coupling. The furan-2-carbonyl group is introduced using furan-2-carbonyl chloride under anhydrous conditions with a catalyst like DMAP .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: methanol/water) ensures purity of intermediates .

Q. How can researchers assess the biological activity of this compound in vitro?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates.
  • Cell viability assays : Use MTT or resazurin assays to evaluate cytotoxicity in cancer or normal cell lines .
  • Binding affinity studies : Radioligand displacement assays (e.g., for GPCRs) or surface plasmon resonance (SPR) to quantify target interactions .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the benzyloxy and piperazine groups.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • HPLC : Reverse-phase C18 columns with UV detection to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution rates for piperazine functionalization .
  • Catalyst screening : Test palladium or copper catalysts for coupling reactions to reduce byproducts.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during benzyloxy group introduction .

Q. What strategies resolve structural ambiguities in analogs with similar substituents?

  • X-ray crystallography : Resolve stereochemistry of the piperazine-furan junction.
  • 2D NMR (COSY, NOESY) : Differentiate between regioisomers (e.g., benzyloxy vs. methoxy positioning) .
  • DFT calculations : Predict electronic effects of substituents on reactivity and stability .

Q. How do structural modifications (e.g., furan vs. thiophene) alter bioactivity?

  • SAR studies : Replace the furan-2-carbonyl group with thiophene or pyridine analogs and compare IC₅₀ values in enzyme assays.
  • LogP measurements : Evaluate how lipophilicity changes with substituents, impacting membrane permeability .

Q. What computational methods predict target binding modes and pharmacokinetics?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • ADMET prediction : SwissADME or ADMETLab to estimate bioavailability and toxicity .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported bioactivity data?

  • Reproducibility checks : Validate assays under identical conditions (pH, temperature, cell lines).
  • Meta-analysis : Compare datasets across studies, focusing on outliers caused by assay sensitivity (e.g., fluorescence interference) .
  • Control experiments : Include positive/negative controls (e.g., known inhibitors) to calibrate activity measurements .

Q. What are limitations in stability studies, and how can they be mitigated?

  • Degradation pathways : Use LC-MS to identify hydrolytic or oxidative degradation products in accelerated stability tests (40°C/75% RH).
  • Storage optimization : Lyophilization or storage in amber vials under nitrogen prevents photodegradation and hydrolysis .

Methodological Innovations

Q. How can cryogenic techniques improve synthetic efficiency?

  • Low-temperature lithiation : Enhance regioselectivity in pyranone functionalization using LDA at −78°C .
  • Cryo-SPR : Monitor real-time binding kinetics at sub-zero temperatures to stabilize transient intermediates .

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